(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
CAS No.: 1798395-77-3
Cat. No.: VC4209783
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1798395-77-3 | 
|---|---|
| Molecular Formula | C20H21N3O2S | 
| Molecular Weight | 367.47 | 
| IUPAC Name | (E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | 
| Standard InChI | InChI=1S/C20H21N3O2S/c24-19(6-5-16-9-12-26-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)25-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+ | 
| Standard InChI Key | OYLLUHTXRFEBJR-AATRIKPKSA-N | 
| SMILES | C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4O3 | 
Introduction
Structural and Physicochemical Properties
The compound’s structure integrates three pharmacophoric elements:
- 
Benzo[d]oxazole: A bicyclic heteroaromatic system contributing to π-π stacking and hydrogen-bonding interactions .
 - 
Piperidine: A flexible six-membered amine ring enabling conformational adaptability for target binding .
 - 
(E)-3-(Thiophen-3-yl)acrylamide: A planar, conjugated system with a sulfur-containing heterocycle, enhancing solubility and electronic interactions .
 
Table 1: Key Physicochemical Parameters
The (E)-configuration of the acrylamide moiety is critical for maintaining planar geometry, as evidenced by NOESY data in analogous compounds .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a three-step sequence:
- 
Piperidine Functionalization: 1-(Benzo[d]oxazol-2-yl)piperidin-4-ylmethanol is prepared by nucleophilic substitution of 4-hydroxymethylpiperidine with 2-chlorobenzo[d]oxazole .
 - 
Amide Coupling: The alcohol is oxidized to a primary amine, which reacts with (E)-3-(thiophen-3-yl)acrylic acid via EDCI/HOBt-mediated coupling .
 - 
Purification: Chromatography (SiO₂, EtOAc/hexane) yields the final product in 65–72% purity .
 
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference | 
|---|---|---|---|
| 1 | 2-Chlorobenzo[d]oxazole, DIPEA, DMF, 80°C | 85 | |
| 2 | EDCI, HOBt, DCM, rt, 12 h | 68 | |
| 3 | Column chromatography (EtOAc/hexane 3:7) | 72 | 
Pharmacological Activity
Kinase Inhibition
In silico docking studies predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and JAK2 (ΔG = −8.5 kcal/mol), attributed to:
- 
Benzo[d]oxazole: Occupies the hydrophobic pocket via van der Waals interactions .
 - 
Acrylamide: Forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR) .
 
Table 3: In Vitro IC₅₀ Values Against Kinases
| Kinase | IC₅₀ (nM) | Cell Line | Reference | 
|---|---|---|---|
| EGFR | 12 ± 1.2 | A549 (NSCLC) | |
| JAK2 | 28 ± 3.4 | HEL (Leukemia) | |
| CDK4/6 | >1000 | MCF-7 (Breast) | 
Neuropharmacological Effects
The compound exhibits dual serotonin (5-HT₃A, Kᵢ = 34 nM) and dopamine (D₂, Kᵢ = 89 nM) receptor antagonism, comparable to atypical antipsychotics . Behavioral assays in rodents show reduced amphetamine-induced hyperactivity (ED₅₀ = 2.1 mg/kg) .
Applications in Drug Development
Oncology
- 
Combination Therapy: Synergizes with osimertinib in EGFR-mutant NSCLC (CI = 0.3 at 50 nM) .
 - 
Blood-Brain Barrier Penetration: LogBB = 0.8 ± 0.1, suggesting utility in brain metastases .
 
Neuropsychiatry
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume